N-(3-chloro-2-hydroxypropyl)pyrrolidine-2-carboxamide hydrochloride
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Description
N-(3-chloro-2-hydroxypropyl)pyrrolidine-2-carboxamide hydrochloride is a chemical compound with the molecular formula C8H16Cl2N2O2 and a molecular weight of 243.13 g/mol . It is a product available for research use .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as this compound, often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, the synthetic route to obtain certain 3-chloro-N-aryl pyrrolidine-2,5-dione derivatives started with the reaction between maleic anhydride and aromatic amines, leading to the opening of the ring to yield a specific intermediate, which then afforded the final compounds by reaction with thionyl chloride .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Physical and Chemical Properties Analysis
This compound has a molecular weight of 243.13 g/mol .Mechanism of Action
Target of Action
Compounds with similar structures, such as indole 2 and 3-carboxamides, have been found to inhibit a variety of enzymes and proteins . Pyrrolidine derivatives have also been reported to have target selectivity .
Mode of Action
It can be inferred from related compounds that the presence of a carboxamide moiety can cause hydrogen bonds with a variety of enzymes and proteins, inhibiting their activity .
Biochemical Pathways
Related compounds such as indole derivatives have been found to interact with a variety of biochemical pathways .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
Related compounds such as indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Properties
IUPAC Name |
N-(3-chloro-2-hydroxypropyl)pyrrolidine-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClN2O2.ClH/c9-4-6(12)5-11-8(13)7-2-1-3-10-7;/h6-7,10,12H,1-5H2,(H,11,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWVAEKAAFTXTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NCC(CCl)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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